![molecular formula C17H16N2O2 B5751477 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. BZP is a derivative of benzoxazole and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide is not fully understood, but it has been found to act as a dopamine and serotonin agonist. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. This action is thought to be responsible for the stimulant effects of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases.
実験室実験の利点と制限
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide also has several limitations. It has been found to exhibit neurotoxicity at high doses, which may limit its use in certain experiments. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to have a short half-life, which may limit its usefulness in certain studies.
将来の方向性
There are several future directions for research related to N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide. One potential area of research is the development of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide analogs with improved pharmacological properties. Another area of research is the investigation of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide as a potential therapeutic agent for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide and its potential effects on the central nervous system and other biological systems.
合成法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide involves the reaction of 2-amino-5-methylphenol with 2-chloropropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide as a white crystalline solid. This method has been widely used in the synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide and has been found to be efficient and reliable.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been used in studies related to the central nervous system, cardiovascular system, and immune system.
特性
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-16(20)18-14-10-12(9-8-11(14)2)17-19-13-6-4-5-7-15(13)21-17/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBYMILFOZFZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
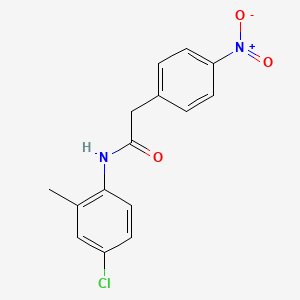
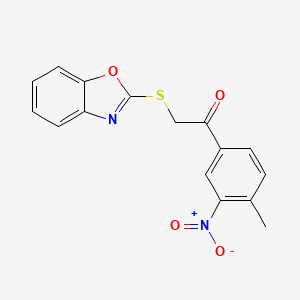
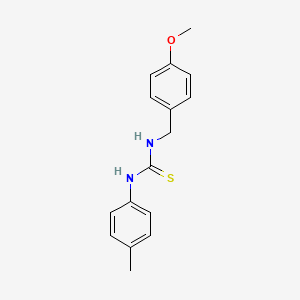
![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)
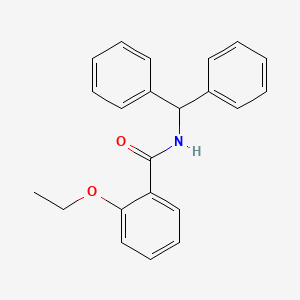
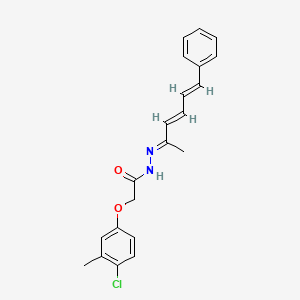
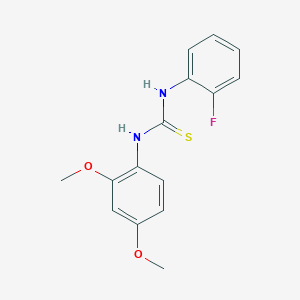

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)